2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include heating the mixture under reflux and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole and pyrano[2,3-d]thiazole derivatives share structural similarities and biological activities.
Pyridine Derivatives: Compounds like pyrazolo[3,4-d]pyridine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives also exhibit similar properties.
Uniqueness
2-(methylamino)-7-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its fused thiazole-pyridine ring system sets it apart from other heterocyclic compounds.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-(methylamino)-7-phenyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H13N3OS/c1-14-13-16-12-11(18-13)9(7-10(17)15-12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
JOBZOUTZLNWJRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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